molecular formula C18H16O2 B13827231 3-Phenyl-4,6,7-trimethylcoumarin CAS No. 288399-94-0

3-Phenyl-4,6,7-trimethylcoumarin

Cat. No.: B13827231
CAS No.: 288399-94-0
M. Wt: 264.3 g/mol
InChI Key: OMFCRQZNQCBIGD-UHFFFAOYSA-N
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Description

3-Phenyl-4,6,7-trimethylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The compound this compound is characterized by the presence of a phenyl group at the 3-position and three methyl groups at the 4, 6, and 7 positions of the coumarin core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4,6,7-trimethylcoumarin typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Pechmann condensation, which involves the reaction of phenol derivatives with β-ketoesters in the presence of acid catalysts. For instance, the reaction of 3-phenylphenol with ethyl acetoacetate in the presence of sulfuric acid can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pechmann condensation or other synthetic routes that ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered in industrial processes to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-4,6,7-trimethylcoumarin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the coumarin ring to dihydrocoumarins or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the coumarin ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield coumarin-quinones, while reduction can produce dihydrocoumarins .

Scientific Research Applications

3-Phenyl-4,6,7-trimethylcoumarin has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of dyes, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Phenyl-4,6,7-trimethylcoumarin involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s ability to intercalate with DNA and RNA, as well as its interaction with cellular proteins, contributes to its pharmacological activities .

Comparison with Similar Compounds

    3-Phenylcoumarin: Similar structure but lacks the methyl groups at positions 4, 6, and 7.

    4-Methylcoumarin: Contains a methyl group at position 4 but lacks the phenyl group at position 3.

    6,7-Dimethylcoumarin: Contains methyl groups at positions 6 and 7 but lacks the phenyl group at position 3.

Uniqueness: 3-Phenyl-4,6,7-trimethylcoumarin is unique due to the specific arrangement of its phenyl and methyl groups, which contribute to its distinct chemical and biological properties. This unique structure allows it to interact with molecular targets in ways that similar compounds may not, leading to its specific applications and activities .

Properties

CAS No.

288399-94-0

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

4,6,7-trimethyl-3-phenylchromen-2-one

InChI

InChI=1S/C18H16O2/c1-11-9-15-13(3)17(14-7-5-4-6-8-14)18(19)20-16(15)10-12(11)2/h4-10H,1-3H3

InChI Key

OMFCRQZNQCBIGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C(=C2C)C3=CC=CC=C3

Origin of Product

United States

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